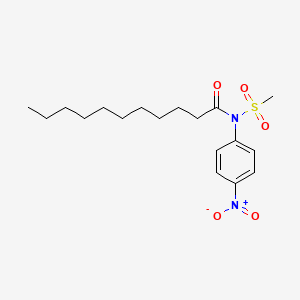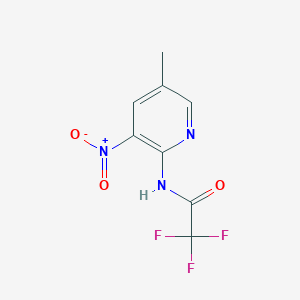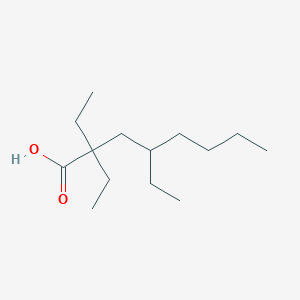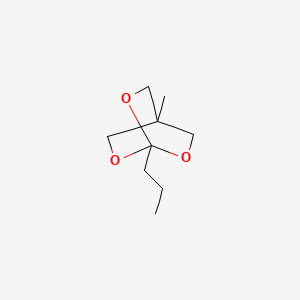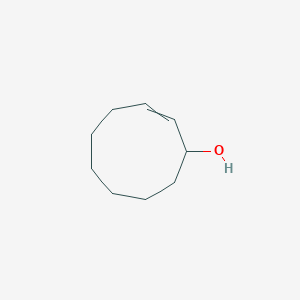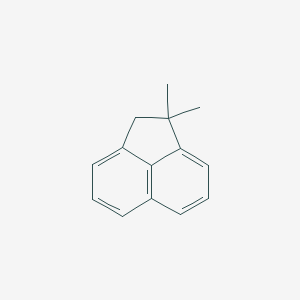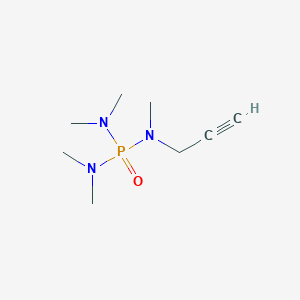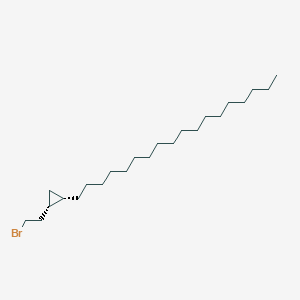
(1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane is a synthetic organic compound characterized by a cyclopropane ring substituted with a bromoethyl group and an octadecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane typically involves the cyclopropanation of an appropriate alkene precursor followed by bromination. One common method includes the reaction of an octadecyl-substituted alkene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the cyclopropane ring can lead to the formation of cyclopropanol derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents with appropriate oxidizing agents.
Major Products
Substitution: Formation of substituted cyclopropane derivatives.
Reduction: Formation of ethyl-substituted cyclopropane.
Oxidation: Formation of cyclopropanol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of cyclopropane-containing molecules with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their potential as drug candidates. The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and surfactants.
Mécanisme D'action
The mechanism of action of (1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The octadecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1-(2-bromoethyl)-2-octadecylcyclopropane: A stereoisomer with similar chemical properties but different biological activity.
(1S,2S)-1-(2-chloroethyl)-2-octadecylcyclopropane: A halogenated analog with chlorine instead of bromine, exhibiting different reactivity and applications.
(1S,2S)-1-(2-bromoethyl)-2-hexadecylcyclopropane: A shorter-chain analog with distinct physical and chemical properties.
Uniqueness
(1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane is unique due to its specific stereochemistry and the presence of a long octadecyl chain. This combination of features imparts distinct reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
59014-56-1 |
|---|---|
Formule moléculaire |
C23H45Br |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
(1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane |
InChI |
InChI=1S/C23H45Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21-23(22)19-20-24/h22-23H,2-21H2,1H3/t22-,23+/m0/s1 |
Clé InChI |
GGAOOUQHQTZFDT-XZOQPEGZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC[C@H]1C[C@H]1CCBr |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1CC1CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


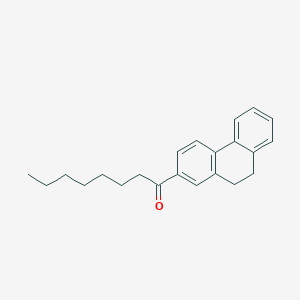
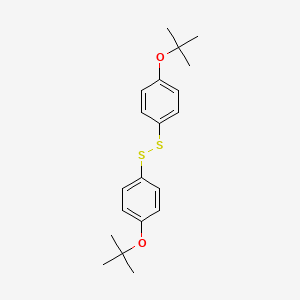
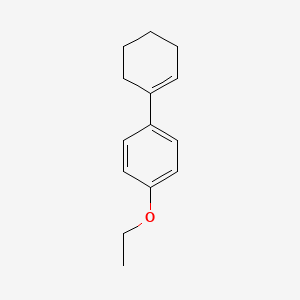
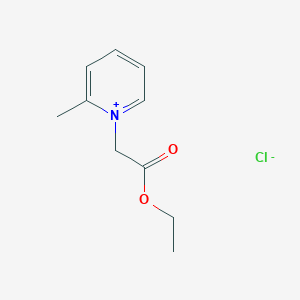
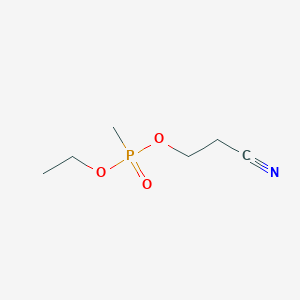
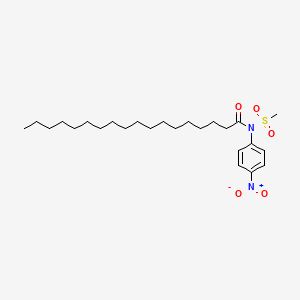
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
